

Technical Guide: 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde

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Compound of Interest

Compound Name: 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde

CAS No.: 115104-40-0

Cat. No.: B1167505

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CAS Number: 120578-03-2

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde**, a key chemical intermediate with significant applications in pharmaceutical synthesis and potential as a bioactive agent. This document details its chemical and physical properties, synthesis protocols, and explores its established and putative biological activities.

Compound Data and Properties

3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is a benzaldehyde derivative characterized by a 7-chloroquinoline moiety linked through a vinyl group.^[1] Its structural features make it a crucial precursor in the synthesis of prominent pharmaceuticals.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
CAS Number	120578-03-2	[1][2][3][4][5][6][7][8][9][10][11][12]
Molecular Formula	C ₁₈ H ₁₂ ClNO	[1][2][3][4][7]
Molecular Weight	293.75 g/mol	[2][10]
Appearance	Pale beige to light brown solid	[6]
Melting Point	167.74 °C	[6]
Boiling Point	~476.5 °C	[6]
InChI Key	JTRDWIOIDMLMNN- XBXARRHUSA-N	[5]

Synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde

The synthesis of this compound is most prominently achieved through a condensation reaction. Other mentioned, though less detailed in the context of this specific molecule, methods include the Wittig reaction and Stille coupling.[1][7]

Experimental Protocol: Condensation Reaction

This protocol is adapted from established laboratory procedures for the synthesis of 3-(2-(7-chloroquinolin-2-yl)ethenyl)benzaldehyde.[13]

Materials:

- Isophthalaldehyde
- 7-chloroquinoline
- Acetic anhydride

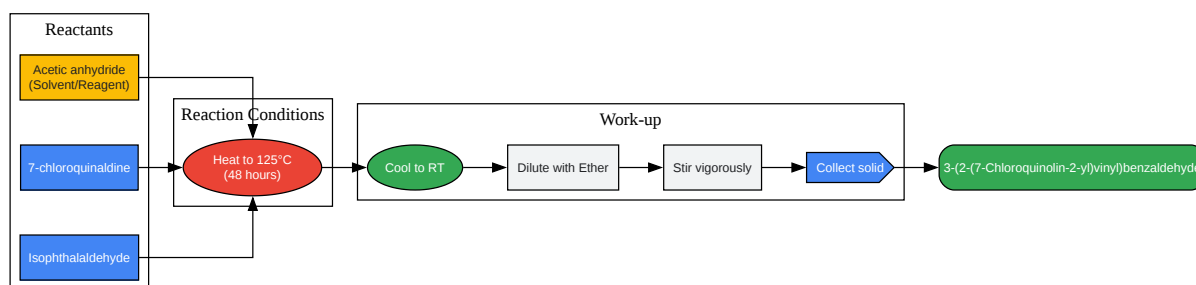
- Ether

Procedure:

- A solution of isophthalaldehyde (4.0 g) and 7-chloroquinoline (5.39 g) in acetic anhydride is prepared.
- The solution is heated in an oil bath at 125°C for 48 hours.
- After the reaction period, the mixture is cooled to room temperature.
- The cooled reaction mixture is diluted with ether (30 mL).
- The resulting suspension is stirred vigorously to precipitate the product.
- The solid title compound is collected by filtration.

A similar procedure using xylene as a solvent and refluxing for 8-9 hours has also been reported, yielding the pure compound after recrystallization from ethyl acetate.

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde**.

Biological and Pharmaceutical Significance

This compound is a cornerstone intermediate in the pharmaceutical industry, primarily for the synthesis of Montelukast, a leukotriene receptor antagonist used in the management of asthma.[1] Beyond its role as a synthetic precursor, preliminary studies suggest inherent biological activities.

Potential Antimicrobial Activity

Research indicates that **3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde** may possess antibacterial and antifungal properties, with reported effectiveness against *Staphylococcus aureus* and *Candida albicans*. [1][7]

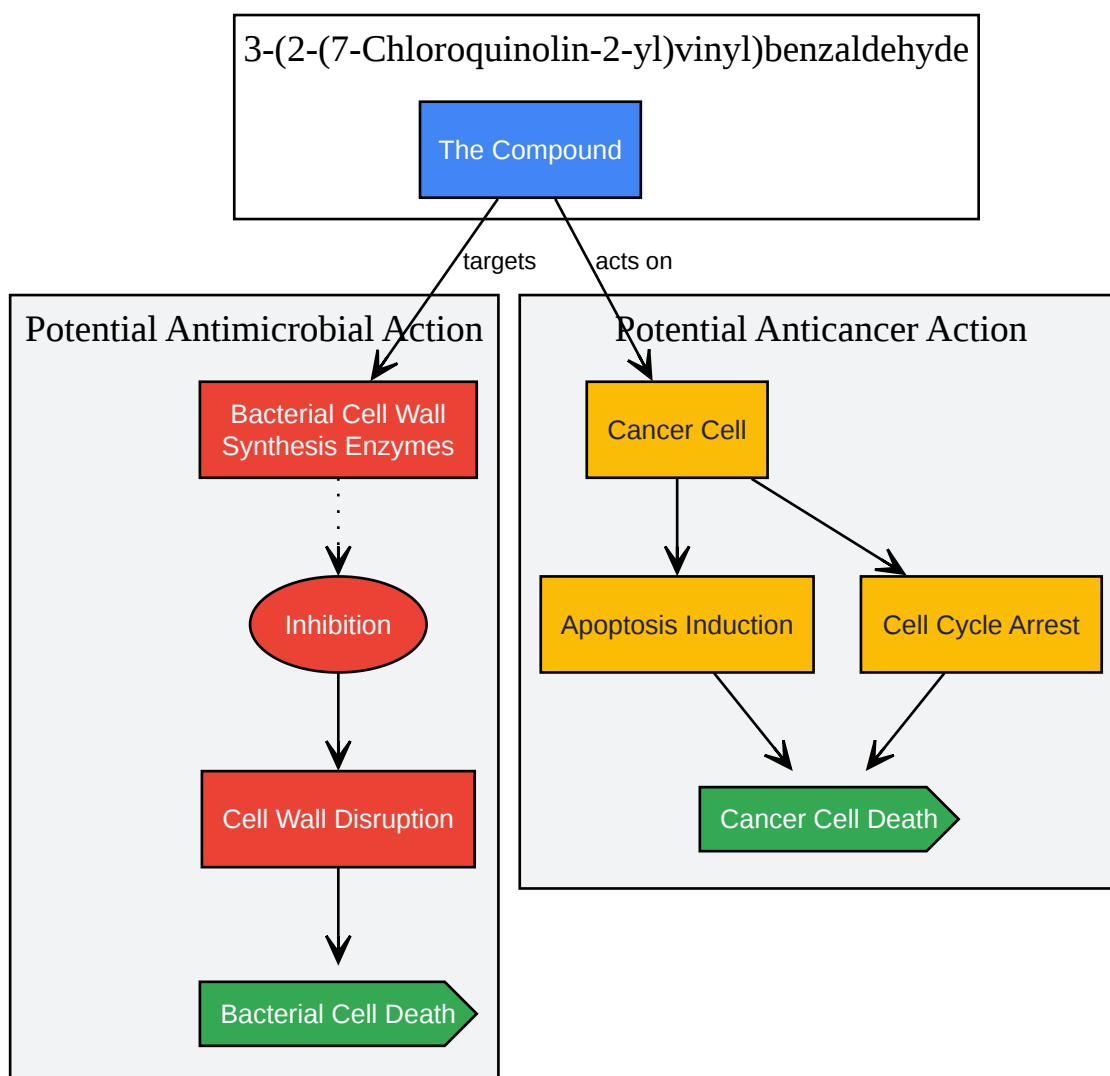
Proposed Mechanism of Action: The antimicrobial action of quinoline derivatives is often attributed to their ability to interfere with essential cellular processes in pathogens. For this compound, it is hypothesized that it may inhibit key enzymes involved in the synthesis of the bacterial cell wall. [1][5] More broadly, quinoline-based compounds are known to act as peptide deformylase (PDF) inhibitors, disrupting protein synthesis in bacteria.

Potential Anticancer Activity

Preliminary in vitro studies have suggested that **3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde** exhibits antiproliferative activity against various cancer cell lines. [1][7]

Proposed Mechanism of Action: The anticancer effects of quinoline derivatives are diverse. Mechanisms attributed to structurally related compounds include the inhibition of tyrosine kinases, induction of apoptosis, and cell cycle arrest. [4][14] For **3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde**, it is suggested that its antiproliferative effects may be due to the induction of apoptosis and cell cycle arrest. [1]

Proposed Biological Activity Pathways



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Caption: Proposed mechanisms of biological activity.

Experimental Protocols for Biological Assays

While specific quantitative data (e.g., MIC, IC₅₀) for **3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde** are not readily available in the cited literature, the following are general protocols for assessing the antimicrobial and anticancer activities of quinoline derivatives.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

- Test compound
- Bacterial strains (e.g., *Staphylococcus aureus*)
- Fungal strains (e.g., *Candida albicans*)
- Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi)
- 96-well microtiter plates
- Spectrophotometer

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the compound in the broth medium in the wells of a 96-well plate.
- Inoculate each well with a standardized suspension of the microorganism.
- Include positive (microorganism in broth) and negative (broth only) controls.
- Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
- The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

Materials:

- Test compound
- Cancer cell lines
- Complete cell culture medium
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Prepare serial dilutions of the test compound in the cell culture medium.
- Replace the medium in the wells with the medium containing the test compound at various concentrations.
- Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
- Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
- Add MTT solution to each well and incubate for an additional 4 hours.
- Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[2]

Conclusion

3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its established role as a key intermediate in the synthesis of Montelukast underscores its industrial importance. Furthermore, preliminary evidence of its antimicrobial and anticancer properties suggests that this molecule and its derivatives warrant further investigation as potential therapeutic agents. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals working with this versatile compound.

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